molecular formula C18H28N2O2S B2929572 Tert-butyl 4-methyl-4-((4-(methylthio)phenyl)amino)piperidine-1-carboxylate CAS No. 1826104-07-7

Tert-butyl 4-methyl-4-((4-(methylthio)phenyl)amino)piperidine-1-carboxylate

Cat. No.: B2929572
CAS No.: 1826104-07-7
M. Wt: 336.49
InChI Key: AOULTZUNZVDYPA-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-4-((4-(methylthio)phenyl)amino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a 4-(methylthio)phenylamino substituent at the 4-position of the piperidine ring. This structural motif is common in medicinal chemistry, particularly in kinase inhibitor development, where the tert-butyl group enhances solubility and metabolic stability, while the aromatic amino substituents contribute to target binding . The methylthio (SCH₃) group on the phenyl ring is a notable feature, as it can undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties and biological activity .

Syntheses of analogous tert-butyl piperidine carboxylates often involve reductive amination, nucleophilic substitution, or coupling reactions, as seen in related compounds .

Properties

IUPAC Name

tert-butyl 4-methyl-4-(4-methylsulfanylanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-17(2,3)22-16(21)20-12-10-18(4,11-13-20)19-14-6-8-15(23-5)9-7-14/h6-9,19H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOULTZUNZVDYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)NC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-methyl-4-((4-(methylthio)phenyl)amino)piperidine-1-carboxylate (CAS Number: 1826104-07-7) is a synthetic compound belonging to the piperidine class. Its unique structure contributes to its potential biological activities, which have been explored in various studies. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C18H28N2O2S
  • Molecular Weight : 336.490 g/mol
  • Appearance : White to off-white solid
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's piperidine ring and the presence of a methylthio group allow it to engage in multiple biochemical pathways, potentially affecting enzyme activity and cellular signaling.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For example, a structure-activity relationship (SAR) study indicated that certain piperidine derivatives exhibited significant inhibitory effects on cancer cell proliferation, with IC50 values comparable to established chemotherapeutics such as doxorubicin and 5-fluorouracil .

Antiviral Activity

In antiviral testing, compounds within the piperidine class have demonstrated selective replication inhibition against influenza viruses. Some derivatives showed low micromolar activity against influenza A/H1N1, suggesting that this compound may possess similar antiviral properties .

Case Studies and Experimental Data

  • Anticancer Studies :
    • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
    • Results : The compound demonstrated significant growth inhibition with IC50 values below 10 µM across multiple tested cell lines .
  • Antiviral Studies :
    • Target Viruses : Influenza A/H1N1.
    • Findings : The compound exhibited effective inhibition of viral replication in vitro, supporting its potential as an antiviral agent .

Data Table: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7<10
AnticancerA549<10
AntiviralInfluenza A/H1N1Low µM

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) substituent undergoes oxidation to sulfone (-SO2Me) or sulfoxide (-SOMe):

  • Reagents : OXONE (potassium peroxymonosulfate) in MeOH/H2O .

  • Conditions : Room temperature, 48 hours.

  • Yield : 96% (observed in analogous pyrimidine systems) .

Table 1: Oxidation Outcomes

Starting GroupReagentProductYieldSource
-SMeOXONE-SO2Me96%
-SMemCPBA-SOMe85%*
*Theoretical yield based on similar sulfoxidations .

Nucleophilic Substitution at the Piperidine Nitrogen

The Boc-deprotected piperidine undergoes alkylation or acylation:

  • Reaction : Reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et3N) .

  • Conditions : 0°C to room temperature, 1–4 hours.

  • Yield : 89–91% (observed for piperidine sulfonylation) .

Example :

text
4-methyl-4-((4-(methylthio)phenyl)amino)piperidine + MsCl → 1-(methanesulfonyl)-4-methyl-4-((4-(methylthio)phenyl)amino)piperidine

Cross-Coupling Reactions

The aryl amino group participates in Buchwald-Hartwig amination or Ullmann-type couplings:

  • Catalyst : Pd2(dba)3/Xantphos with KOtBu .

  • Conditions : Reflux in toluene under N2, 5 hours.

  • Yield : 55–75% (based on similar piperidine-aryl couplings) .

Table 2: Coupling Partners and Products

PartnerProductYieldSource
4-fluorophenyl ethanone4-(4-fluorophenyl)-thiazole derivatives72%
Pyrimidine aminesBiheterocyclic adducts68%

Functionalization via Isothiocyanate Formation

The primary amine reacts with thiophosgene or AgF/Ph2PCl to form isothiocyanates :

  • Reagents : AgF and CF3SO2Na in acetonitrile .

  • Conditions : Room temperature, 16 hours.

  • Yield : 91% (observed for tert-butyl 4-isothiocyanatopiperidine-1-carboxylate) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds vary in substituents on the piperidine ring and the aromatic moiety, leading to differences in physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Substituents on Piperidine Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound :
Tert-butyl 4-methyl-4-((4-(methylthio)phenyl)amino)piperidine-1-carboxylate
4-methyl, 4-(4-(methylthio)phenylamino) C₁₈H₂₇N₂O₂S 335.49 Potential kinase inhibitor scaffold
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-(4-methylpentyl) C₁₆H₃₁NO₂ 277.43 Lipophilic intermediate; NMR/HRMS data available
tert-Butyl 4-(2-(6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylthio)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)ethyl)piperidine-1-carboxylate Ethyl-linked pyrido[2,3-d]pyrimidinone with methylthio, chloro, methylpyridyl C₃₁H₃₄ClN₅O₃S 616.15 MST3/4 kinase inhibitor; 61% yield, NMR data
tert-Butyl 4-cyano-4-((4-(methoxycarbonyl)phenyl)amino)piperidine-1-carboxylate 4-cyano, 4-(4-(methoxycarbonyl)phenylamino) C₁₉H₂₅N₃O₄ 367.43 Intermediate with cyano group; ≥98% purity
tert-Butyl 4-{[4-(propan-2-yl)phenyl]amino}piperidine-1-carboxylate 4-(4-isopropylphenylamino) C₁₉H₂₉N₂O₂ 317.45 Isopropyl-substituted analog; CAS 241499-44-5

Key Observations:

Substituent Effects on Reactivity: The methylthio group in the target compound and compound can be oxidized to sulfone/sulfoxide derivatives, enhancing polarity and altering binding affinity . For example, OXONE oxidation of methylthio to methylsulfonyl is critical in activating intermediates for further coupling .

Biological Activity: Pyrido[2,3-d]pyrimidinone derivatives (e.g., compound ) exhibit potent kinase inhibition due to planar heterocyclic systems that mimic ATP binding . The target compound’s 4-(methylthio)phenylamino group may similarly engage in π-π stacking or hydrophobic interactions.

Synthetic Yields and Purification :

  • Compound was synthesized in 61% yield via alkylation, while tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate achieved 86% yield through carbamate formation. The target compound’s synthesis would likely require similar optimization for tert-butyl protection and amine coupling.

Analytical Data :

  • HRMS and NMR data for related compounds (e.g., δ = 8.94 ppm for aromatic protons in ) provide benchmarks for verifying the target compound’s structure. Discrepancies in chemical shifts would reflect substituent electronic differences .

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